(3R)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide
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Overview
Description
(3R)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide is a compound with a unique structure that includes an amino group and a pyrazole ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide typically involves the reaction of 1,3-dimethyl-1H-pyrazole with a suitable amine and a propanamide derivative. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like palladium on charcoal. For example, 1-methyl-4-nitro-1H-pyrazole can be hydrogenated in methanol at 70°C using palladium on charcoal to yield 1-methyl-1H-pyrazol-4-amine, which can then be reacted with a propanamide derivative to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as flash chromatography and high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under hydrogenation conditions.
Substitution: The pyrazole ring can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while substitution reactions on the pyrazole ring can introduce various functional groups.
Scientific Research Applications
(3R)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazol-4-amine: A related compound with a similar pyrazole ring structure.
4-Methylthiazol-2-amine: Another compound with a heterocyclic ring structure, used in similar research applications.
Uniqueness
(3R)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C8H14N4O |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
(3R)-3-amino-3-(1,3-dimethylpyrazol-4-yl)propanamide |
InChI |
InChI=1S/C8H14N4O/c1-5-6(4-12(2)11-5)7(9)3-8(10)13/h4,7H,3,9H2,1-2H3,(H2,10,13)/t7-/m1/s1 |
InChI Key |
DTDGVLLHTWVQJR-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=NN(C=C1[C@@H](CC(=O)N)N)C |
Canonical SMILES |
CC1=NN(C=C1C(CC(=O)N)N)C |
Origin of Product |
United States |
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